Salviaflaside
Overview
Description
- Prunella vulgaris has been traditionally used in herbal medicine for its various health benefits, including liver detoxification, anti-inflammatory effects, and wound healing properties .
- This compound exhibits several biological activities, such as antibacterial, antiviral, antioxidant, anti-inflammatory, immunosuppressive, and antithrombotic effects.
Salviaflaside: (chemical formula: C24H26O13) is a bioactive compound isolated from , a plant belonging to the Lamiaceae family.
Mechanism of Action
Target of Action
Salviaflaside is a main bioactive component of Spica Prunellae . It has been found to exhibit antioxidant activity and aldose reductase (AR) inhibitory activity . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can be beneficial in conditions like diabetes and its complications.
Mode of Action
It has been shown to exhibit antioxidant activity, which suggests that it may act by neutralizing harmful free radicals in the body . Additionally, its inhibitory effect on aldose reductase suggests that it may interfere with the normal function of this enzyme, thereby altering the metabolic pathway .
Biochemical Pathways
This compound is believed to affect the polyol pathway by inhibiting the enzyme aldose reductase . The polyol pathway is an alternate route for glucose metabolism. Overactivity of this pathway, due to high blood glucose levels, can lead to various complications in diabetic patients. By inhibiting aldose reductase, this compound may help to prevent these complications.
Pharmacokinetics
A sensitive liquid chromatography tandem mass spectrometry method was developed for the simultaneous determination of this compound and rosmarinic acid in rat plasma . This method was applied to the pharmacokinetics of this compound and rosmarinic acid in plasma after oral administration of Prunella vulgaris extract to rats . .
Result of Action
The antioxidant activity of this compound suggests that it may help to protect the body’s cells from damage by harmful free radicals . Its inhibitory effect on aldose reductase suggests that it may help to prevent complications in diabetic patients by altering the metabolic pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, UV solar exclusion has been shown to significantly reduce the this compound content in Prunella vulgaris . This suggests that environmental conditions can affect the production and availability of this compound in the plant, which could in turn influence its bioactivity.
Preparation Methods
- The synthetic routes for Salviaflaside are not widely documented. it can be extracted from Prunella vulgaris using solvent extraction and purification techniques.
- Industrial production methods may involve large-scale cultivation of Prunella vulgaris followed by extraction and isolation of this compound.
Chemical Reactions Analysis
- Salviaflaside undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its structure.
Substitution: Substituent groups can be added or replaced.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
- Major products formed during these reactions depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Salviaflaside’s antioxidant properties make it relevant for studies on free radical scavenging and oxidative stress.
Biology: Researchers investigate its potential effects on cell signaling pathways, gene expression, and cellular responses.
Medicine: this compound’s immunosuppressive activity may have implications for autoimmune diseases.
Industry: It could be explored for natural product-based drug development.
Comparison with Similar Compounds
- Salviaflaside’s uniqueness lies in its specific chemical structure and bioactivity.
- Similar compounds include other phenolic glycosides found in medicinal plants.
Properties
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O13/c25-10-18-20(30)21(31)22(32)24(37-18)36-16-8-11(1-5-14(16)27)3-6-19(29)35-17(23(33)34)9-12-2-4-13(26)15(28)7-12/h1-8,17-18,20-22,24-28,30-32H,9-10H2,(H,33,34)/b6-3+/t17-,18-,20-,21+,22-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMWJDJWYGMEBO-PRFRQLEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317706 | |
Record name | Salviaflaside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178895-25-5 | |
Record name | Salviaflaside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178895-25-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salviaflaside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178895255 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Salviaflaside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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